

Navigating the Synthesis and Application of N-Boc-Formylazetidines: A Technical Guide

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Compound of Interest

Compound Name:	<i>Tert-butyl 2-formylazetidine-1-carboxylate</i>
CAS No.:	852324-38-0
Cat. No.:	B1342806

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Tale of Two Isomers

In the landscape of modern medicinal chemistry and organic synthesis, saturated nitrogen-containing heterocycles are prized scaffolds. Among these, the azetidine ring, a four-membered saturated heterocycle, offers a unique conformational rigidity and vectoral projection of substituents that is highly attractive for drug design. When functionalized with a reactive aldehyde group and protected with a tert-butoxycarbonyl (Boc) group, it becomes a versatile building block. This guide focuses on tert-butyl formylazetidine-1-carboxylate, a key synthetic intermediate. However, it is crucial to recognize from the outset that this name can refer to two distinct constitutional isomers, the properties and synthesis of which differ significantly. The position of the formyl group on the azetidine ring dictates the molecule's reactivity and steric profile. The two isomers are:

- **tert-Butyl 2-Formylazetidine-1-carboxylate** (CAS: 200184-45-8)

- tert-Butyl 3-Formylazetidine-1-carboxylate (CAS: 177947-96-5)

This technical guide will provide a detailed exploration of these molecules, with a comprehensive focus on the more extensively documented 3-formyl isomer and a summary of the available information for the less common 2-formyl variant.

Part 1: tert-Butyl 3-Formylazetidine-1-carboxylate (CAS: 177947-96-5)

This isomer is a widely utilized building block in drug discovery programs due to its C_{2v} symmetry (when unsubstituted at other positions) and the strategic placement of the aldehyde, which allows for a variety of subsequent chemical transformations.

Physicochemical and Safety Data

A summary of the key properties and safety information for tert-butyl 3-formylazetidine-1-carboxylate is provided below.

Property	Value	Source(s)
CAS Number	177947-96-5	[1][2][3]
Molecular Formula	C ₉ H ₁₅ NO ₃	[1][2]
Molecular Weight	185.22 g/mol	[1][2]
Appearance	Viscous liquid or yellow oil	[1][3]
Purity	Typically ≥95-97%	[2][4]
Storage Conditions	Store at -20°C under a nitrogen atmosphere.	[1][2]
Solubility	Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF).	
Signal Word	Warning	[4]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).	[4]
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).	[4]

Synthesis: The Oxidation of a Primary Alcohol

The most common and efficient route to tert-butyl 3-formylazetidine-1-carboxylate is the oxidation of its corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-

carboxylate. The choice of oxidant is critical to ensure high yield and prevent over-oxidation to the carboxylic acid. Several mild oxidation protocols have proven effective.

The aldehyde functional group is susceptible to over-oxidation, particularly under harsh conditions. Reagents like potassium permanganate or chromic acid would readily convert the aldehyde to a carboxylic acid. Therefore, the field has converged on methods that operate under neutral or near-neutral pH and at controlled, often low, temperatures. These "activated DMSO" and hypervalent iodine methods are mainstays for this transformation. The Boc protecting group is generally stable under these conditions but can be labile to strong acids.

The Swern oxidation is a classic and highly reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA).

Mechanism Insight: The reaction proceeds via the formation of a highly electrophilic chloro(dimethyl)sulfonium chloride intermediate. The alcohol attacks this species, forming an alkoxy-sulfonium salt. The addition of triethylamine facilitates an intramolecular E2-like elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride. The low temperature (-78 °C) is crucial to prevent side reactions of the reactive intermediate.

Detailed Experimental Protocol: Swern Oxidation^[1]

- **Activator Formation:** To a stirred solution of oxalyl chloride (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C (acetone/dry ice bath), add dimethyl sulfoxide (DMSO) (2.0-2.5 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 15-30 minutes.
- **Alcohol Addition:** Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equivalent) in DCM dropwise to the activated DMSO mixture. Stir for 30-60 minutes at -78 °C.
- **Base Quench:** Add triethylamine (TEA) (4.0-5.0 equivalents) dropwise. The reaction is often exothermic.
- **Warm-up and Work-up:** Allow the reaction mixture to slowly warm to room temperature. Dilute with DCM and wash sequentially with water, a mild acid (e.g., 1 M HCl or saturated NH₄Cl) to remove excess TEA, and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel (e.g., using a heptane/ethyl acetate gradient) to yield the pure aldehyde.

The Dess-Martin oxidation is another exceptionally mild and efficient method, employing a hypervalent iodine(V) reagent. It offers the advantage of being performed at room temperature and often results in cleaner reactions and simpler work-ups than the Swern oxidation.

Mechanism Insight: The alcohol displaces an acetate group on the DMP reagent. A second acetate molecule then acts as a base to abstract the proton on the carbon bearing the hydroxyl group, leading to a concerted elimination that forms the aldehyde, 2-iodoxybenzoic acid (IBX), and acetic acid. The reaction is often buffered with pyridine or sodium bicarbonate to neutralize the generated acetic acid, which is important for acid-sensitive substrates.

Detailed Experimental Protocol: Dess-Martin Oxidation

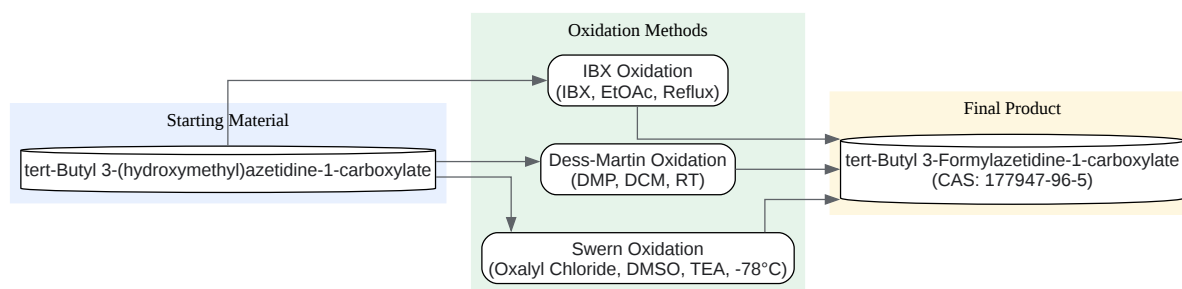
- Reaction Setup: To a stirred solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.1-1.3 equivalents) portion-wise.
- Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3) and a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to reduce any remaining DMP and its byproducts. Stir vigorously until the organic layer is clear.
- Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na_2SO_4 , filter, and concentrate. Purify the residue by flash column chromatography as described for the Swern protocol.

IBX is the precursor to DMP and can also be used directly as an oxidant. It is often used in a polar, high-boiling solvent like DMSO or refluxing ethyl acetate. While effective, IBX is notoriously insoluble in many common organic solvents, which can lead to heterogeneous reaction mixtures and longer reaction times.

Detailed Experimental Protocol: IBX Oxidation[1]

- **Reaction Setup:** To a solution or suspension of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equivalent) in ethyl acetate, add 2-Iodoxybenzoic acid (IBX) (2.0 equivalents).
- **Heating:** Heat the reaction mixture to reflux and stir overnight.
- **Work-up:** Cool the reaction to room temperature. Add a non-polar solvent like petroleum ether to precipitate the IBX byproducts.
- **Purification:** Filter the mixture to remove the insoluble solids. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used as is or further purified by chromatography if necessary. A reported yield for this method is as high as 99%.[1]

Synthesis Workflow Visualization



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Caption: Oxidation routes to tert-Butyl 3-Formylazetidine-1-carboxylate.

Spectroscopic Data

The structural confirmation of the synthesized aldehyde is typically achieved through standard spectroscopic methods.

- ^1H NMR (400 MHz, CDCl_3): A representative spectrum shows the following key signals: a singlet for the tert-butyl protons around δ 1.44 (9H), a multiplet for the azetidine ring methine proton (CH-CHO) around δ 3.32-3.40 (1H), multiplets for the azetidine methylene protons (CH_2) around δ 4.07-4.14 (4H), and a characteristic singlet or narrow doublet for the aldehydic proton at δ 9.85 (1H).^[1]

Reactivity and Applications in Drug Discovery

tert-Butyl 3-formylazetidine-1-carboxylate is a versatile intermediate primarily due to the reactivity of the aldehyde group. This functional group serves as an electrophilic handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Reactions:

- **Reductive Amination:** The aldehyde can be readily converted into a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, $\text{NaBH}(\text{OAc})_3$). This is one of the most powerful methods for introducing molecular diversity.
- **Wittig and Horner-Wadsworth-Emmons Reactions:** These reactions allow for the conversion of the aldehyde into an alkene, providing access to vinyl-substituted azetidines.
- **Aldol and Related Condensations:** The aldehyde can participate in aldol reactions with enolates or other nucleophiles to form β -hydroxy carbonyl compounds.
- **Grignard and Organolithium Additions:** Addition of organometallic reagents yields secondary alcohols, which can be further functionalized.

The azetidine scaffold itself is of high interest in medicinal chemistry as it is considered a "bioisostere" of other common rings like pyrrolidine or piperidine, but with a more constrained and three-dimensional geometry. This can lead to improved binding affinity and selectivity for biological targets. The incorporation of this aldehyde allows for the synthesis of complex molecules containing the azetidine motif, which have found applications in various therapeutic areas.

Part 2: **tert-Butyl 2-Formylazetidine-1-carboxylate** (CAS: 200184-45-8)

Information in the public domain regarding the 2-formyl isomer is significantly more limited than for its 3-formyl counterpart. While its existence is confirmed by its CAS number and appearance in chemical supplier catalogs and patent literature, detailed, peer-reviewed synthetic procedures and comprehensive characterization data are not as readily available.^[4]

Physicochemical Data

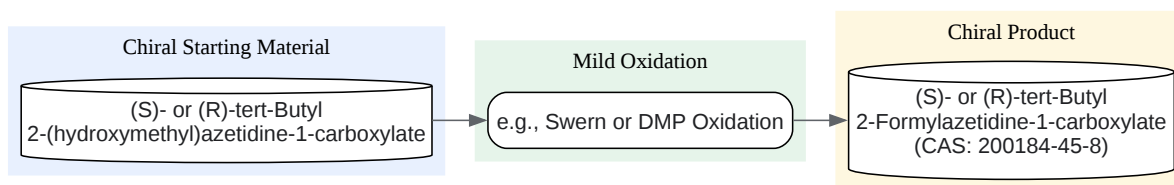
Property	Value	Source(s)
CAS Number	200184-45-8	[4]
Molecular Formula	C ₉ H ₁₅ NO ₃	[4]
Molecular Weight	185.22 g/mol	[4]
Purity	Typically ≥95%	[4]
Chirality	The C2 position is a chiral center, so this compound exists as enantiomers, (S) and (R).	

Synthetic Approaches (Putative)

The synthesis of **tert-butyl 2-formylazetidine-1-carboxylate** would logically follow a similar strategy to the 3-formyl isomer: the oxidation of the corresponding primary alcohol, **tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate**. This precursor alcohol can be synthesized from L-azetidine-2-carboxylic acid, a naturally occurring amino acid.

The same mild oxidation methodologies discussed previously (Swern, DMP, IBX) would be applicable for this transformation. The choice of the (S) or (R) enantiomer of the starting alcohol would determine the chirality of the final aldehyde product.

Synthesis Workflow Visualization (Hypothesized)



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Caption: Hypothesized route to **tert-Butyl 2-Formylazetidine-1-carboxylate**.

Applications

The 2-formylazetidine scaffold is a valuable chiral building block. The aldehyde at the C2 position, adjacent to the nitrogen atom, can influence the stereochemical outcome of reactions at the formyl group. Its applications are primarily in the synthesis of complex chiral molecules, often as intermediates for active pharmaceutical ingredients where a specific stereochemistry is required for biological activity.

Conclusion

The tert-butyl formylazetidine-1-carboxylates are powerful and versatile building blocks in modern organic and medicinal chemistry. A clear distinction between the 2-formyl and 3-formyl isomers is essential for any synthetic planning. The 3-formyl isomer is well-characterized, with robust and scalable synthetic protocols based on the mild oxidation of the corresponding alcohol. Its utility is well-established in the construction of diverse molecular libraries for drug discovery. The 2-formyl isomer, while less documented in academic literature, represents a key chiral intermediate for accessing enantiomerically pure, complex targets. The synthetic principles outlined in this guide provide a solid foundation for the preparation and strategic application of these valuable azetidine derivatives.

References

- PubChem. (n.d.). Tert-butyl 3-formylazetidine-1-carboxylate. Retrieved from [[Link](#)]

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